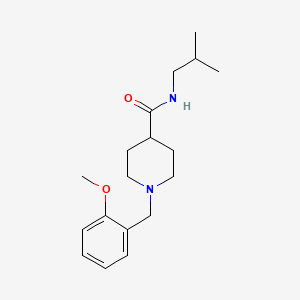![molecular formula C15H20N6OS B5767228 1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, it has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help to prevent oxidative damage. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine in lab experiments is its potential therapeutic applications in various diseases, which can provide important insights into the underlying mechanisms of these diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is the lack of knowledge about its mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine. One direction is to further investigate its mechanism of action, which can provide important insights into its therapeutic potential. Another direction is to study its effects in animal models of various diseases, which can help to determine its efficacy and safety. Furthermore, it may be possible to modify the structure of this compound to improve its therapeutic properties or reduce its toxicity.
Synthesemethoden
The synthesis of 1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine involves the reaction of 1-methyl-1H-tetrazol-5-thiol with benzyl chloroformate, followed by the addition of piperazine in the presence of a base. This method has been described in a research article by B. K. Singh et al. (2012).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-19-15(16-17-18-19)23-12-14(22)21-9-7-20(8-10-21)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONFJFBLBYINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)









![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)